molecular formula C4H6FNO B1655688 1-fluoro-3-isocyanatopropane CAS No. 407-99-8

1-fluoro-3-isocyanatopropane

Cat. No.: B1655688
CAS No.: 407-99-8
M. Wt: 103.09 g/mol
InChI Key: QNUBQVQVKVHSFL-UHFFFAOYSA-N
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Description

1-fluoro-3-isocyanatopropane is an organic compound characterized by the presence of both a fluorine atom and an isocyanate group. The molecular formula for this compound is C4H6FNO, and it is known for its reactivity and versatility in various chemical processes. The isocyanate group (–N=C=O) is highly reactive, making this compound a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

The synthesis of 1-fluoro-3-isocyanatopropane can be achieved through several methods. One common approach involves the reaction of 3-fluoropropylamine with phosgene (COCl2). This reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently decomposes to yield the desired isocyanate .

Another method involves the use of non-phosgene routes, such as the reaction of 3-fluoropropylamine with carbon monoxide and dimethyl carbonate, followed by thermal decomposition of the resulting carbamate . These methods are particularly attractive due to the reduced toxicity and environmental impact compared to phosgene-based processes.

Chemical Reactions Analysis

1-fluoro-3-isocyanatopropane undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and amines. The reaction conditions typically involve mild temperatures and the presence of catalysts to enhance reaction rates and selectivity .

Comparison with Similar Compounds

1-fluoro-3-isocyanatopropane can be compared to other isocyanates, such as methyl isocyanate, phenyl isocyanate, and hexamethylene diisocyanate. While all these compounds share the reactive isocyanate group, this compound is unique due to the presence of the fluorine atom, which can influence its reactivity and the properties of the resulting products .

The fluorine atom in this compound can enhance the stability and reactivity of the compound, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

1-fluoro-3-isocyanatopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FNO/c5-2-1-3-6-4-7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUBQVQVKVHSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193683
Record name Isocyanic acid, 3-fluoropropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-99-8
Record name Isocyanic acid, 3-fluoropropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocyanic acid, 3-fluoropropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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